3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Overview
Description
3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the reaction of 4-amino-1,2,4-triazole-3-thiol with appropriate electrophiles. Common synthetic routes include:
Reaction with Hydrazonoyl Halides: This method involves the reaction of 4-amino-1,2,4-triazole-3-thiol with hydrazonoyl halides in the presence of a base such as triethylamine.
Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between 4-amino-1,2,4-triazole-3-thiol and electrophiles, resulting in higher yields and shorter reaction times.
Chemical Reactions Analysis
3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the triazole ring, leading to the formation of substituted derivatives.
Nucleophilic Addition: Nucleophilic addition reactions can occur at the thiadiazole ring, resulting in the formation of new compounds with potential biological activities.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Scientific Research Applications
3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications, including:
Antimicrobial Agents: The compound has shown potent antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: It has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Anti-inflammatory Agents: The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo studies.
Urease Inhibitors: It has been studied as a potential urease inhibitor, which could be useful in treating infections caused by urease-positive microorganisms.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as urease, which is crucial for the survival of certain microorganisms.
DNA Interaction: It can interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.
Protein Binding: The compound can bind to specific proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring but lack the triazole moiety, resulting in different chemical and biological properties.
Triazole Derivatives: Compounds with a triazole ring but without the thiadiazole moiety, which exhibit different pharmacological effects.
Properties
Molecular Formula |
C19H19N5S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-N-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
InChI |
InChI=1S/C19H19N5S/c1-19(2,3)14-11-9-13(10-12-14)16-21-22-18-24(16)23-17(25-18)20-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,23) |
InChI Key |
YHCGAINKDOILGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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